

An In-depth Technical Guide on ANT4 Expression in Testicular Germ Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ant4	
Cat. No.:	B1192132	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenine Nucleotide Translocase 4 (**ANT4**), also known as Solute Carrier Family 25 Member 31 (SLC25A31), is a mitochondrial ATP/ADP translocator with a highly specific expression profile, predominantly found in testicular germ cells, particularly during the early stages of spermatogenesis. This restricted expression pattern, coupled with its essential role in male fertility, positions **ANT4** as a significant subject of investigation for both fundamental reproductive biology and potential therapeutic applications. This technical guide provides a comprehensive overview of **ANT4**, detailing its expression, function, and regulation within testicular germ cells. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, offering a valuable resource for researchers in reproductive biology and drug development.

ANT4 Expression and Localization in Testicular Germ Cells

ANT4 exhibits a unique and highly restricted expression pattern, primarily localized to the testes in adult mammals.[1][2] Unlike its paralogs (ANT1, ANT2, and ANT3) which have broader tissue distribution, **ANT4** expression is confined to germ cells and is not detected in somatic cells of the testis, such as Sertoli cells.



Quantitative Data on ANT4 Expression

The expression of **ANT4** is dynamically regulated during spermatogenesis, with peak expression observed in spermatocytes undergoing meiosis.[3]

Tissue/Cell Type	Method	Relative Expression Level	Reference
Testis	RT-PCR, Western Blot	High	[1][3]
Heart, Liver, Kidney, Brain, etc.	RT-PCR, Western Blot	Undetectable	[1][3]
Spermatocytes	Immunohistochemistry	High	[3]
Spermatogonia	Immunohistochemistry	Low/Undetectable	[4]
Round Spermatids	Microarray	Lower than Spermatocytes	[5]

Table 1: Relative expression of **ANT4** in various mouse tissues and testicular germ cell types. Data is compiled from multiple studies and presented qualitatively due to the absence of standardized quantitative units across publications.

Functional Role of ANT4 in Spermatogenesis

ANT4 plays an indispensable role in male fertility by ensuring the proper energy supply and cellular homeostasis required for the demanding process of spermatogenesis. As an ATP/ADP translocator, it facilitates the exchange of mitochondrial ATP for cytosolic ADP, a critical step for cellular energy metabolism.

Deficiency of **ANT4** in mouse models leads to a severe reproductive phenotype characterized by:

- Male Sterility: ANT4 knockout male mice are completely infertile.[1][3]
- Meiotic Arrest: Spermatogenesis is halted at an early stage of meiosis, specifically at the leptotene stage of prophase I.[4]



- Increased Apoptosis: The absence of ANT4 results in a significant increase in programmed cell death among spermatogenic cells.[3]
- Oxidative Stress: ANT4 deficiency disrupts the redox balance in the testes, leading to an accumulation of reactive oxygen species (ROS).[3]
- Inflammation: Knockout mice exhibit increased testicular inflammation, evidenced by a higher number of macrophages.[3]

Quantitative Data on ANT4 Knockout Phenotype in Mice

Parameter	Wild-Type (WT)	ANT4 Knockout (-/-)	P-value	Reference
Testicular Weight (g)	~0.12	~0.04	<0.001	[1] (Estimated from graph)
Sperm Count (epididymis)	>40 x 10^6	0	<0.001	[1] (Estimated from graph)
Seminiferous Tubule Diameter (µm)	~200	~100	<0.001	[1] (Estimated from graph)
Johnsen Score	~9.5	~3.5	<0.001	[1] (Estimated from graph)

Table 2: Comparison of reproductive parameters between wild-type and **ANT4** knockout mice. The data highlights the severe impact of **ANT4** deficiency on testicular development and sperm production. Data is estimated from published figures.

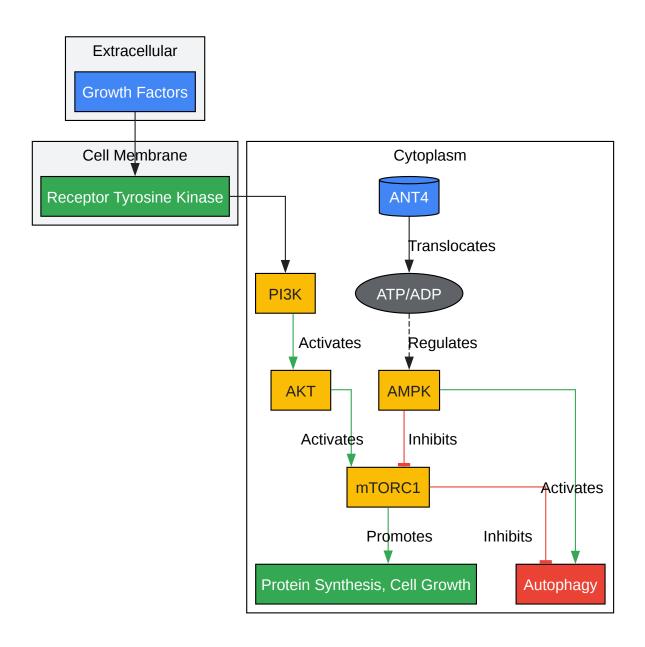
Signaling Pathways Involving ANT4

The cellular consequences of **ANT4** loss are mediated through the dysregulation of key signaling pathways that control cell survival, metabolism, and inflammation.

AKT-AMPK-mTOR Pathway



The AKT-AMPK-mTOR pathway is a central regulator of cellular metabolism, growth, and autophagy. In **ANT4**-deficient testes, this pathway is significantly altered. The loss of **ANT4** leads to decreased phosphorylation of AMPK (a positive regulator of autophagy) and increased phosphorylation of AKT and mTOR (negative regulators of autophagy).[3][6] This suggests that **ANT4** is crucial for maintaining the metabolic homeostasis necessary for proper autophagic flux in germ cells.





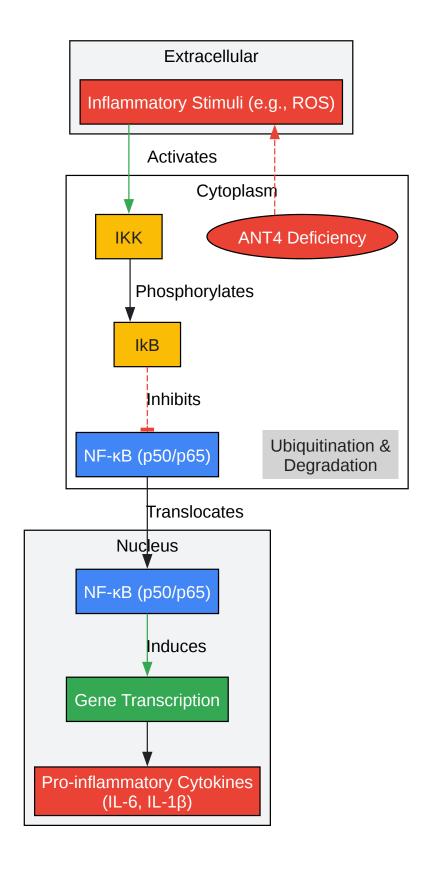
Click to download full resolution via product page

ANT4's role in the AKT-AMPK-mTOR pathway.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In the testes of **ANT4** knockout mice, there is a significant increase in the activation of the NF-κB pathway, as indicated by the increased phosphorylation of the p65 subunit.[3] This leads to the upregulation of pro-inflammatory cytokines such as IL-6 and IL-1β, contributing to the inflammatory phenotype observed in these animals.





Click to download full resolution via product page

Activation of the NF-kB pathway in ANT4 deficiency.



Experimental Protocols Western Blotting for ANT4 Detection

This protocol outlines the general steps for detecting **ANT4** protein in testicular tissue lysates.

Materials:

- RIPA lysis buffer with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit anti-ANT4 (SLC25A31) antibody (dilution to be optimized, typically 1:1000)
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG (dilution to be optimized)
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Sample Preparation: Homogenize testicular tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-ANT4 antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.



Click to download full resolution via product page

General workflow for Western blotting.

Immunohistochemistry (IHC) for ANT4 Localization

This protocol provides a general framework for localizing **ANT4** protein in paraffin-embedded testicular tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded testis sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)



- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit anti-ANT4 (SLC25A31) antibody (dilution to be optimized)
- Biotinylated secondary antibody (e.g., goat anti-rabbit)
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.
- Blocking: Block endogenous peroxidase activity with 3% H2O2 and then block non-specific binding with blocking solution.
- Primary Antibody Incubation: Incubate sections with the primary anti-ANT4 antibody overnight at 4°C.
- Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1
 hour at room temperature.
- Signal Amplification: Apply streptavidin-HRP conjugate and incubate for 30 minutes.
- Visualization: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
- Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.



 Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

Real-Time Quantitative PCR (RT-qPCR) for ANT4 mRNA Expression

This protocol describes the quantification of **ANT4** mRNA levels in testicular cells or tissue.

Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Forward and reverse primers for mouse Slc25a31 (ANT4) and a reference gene (e.g., Gapdh or Actb)
- RT-qPCR instrument

Primer Sequences (Example for mouse Slc25a31):

- Forward: 5'-AGCCACATAGCCACCATGAT-3'
- Reverse: 5'-GATGGCATCTGGGTCATCAA-3'

(Note: Primer sequences should always be validated for specificity and efficiency.)

Procedure:

- RNA Extraction: Isolate total RNA from testicular tissue or sorted germ cells using a commercial RNA extraction kit.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.



- RT-qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
- Data Analysis: Analyze the amplification data to determine the relative expression of ANT4 mRNA, normalized to the expression of a reference gene, using the ΔΔCt method.

ANT4 as a Potential Drug Target

The highly restricted expression of **ANT4** in testicular germ cells makes it an attractive target for the development of non-hormonal male contraceptives.[7] Furthermore, as a member of the cancer/testis antigen family, proteins whose expression is typically restricted to germ cells but can be aberrantly expressed in tumors, **ANT4** (SLC25A31) presents a potential target for cancer therapy.

While direct inhibitors of **ANT4** are still in the early stages of development, the broader family of mitochondrial solute carriers (SLC25) is being actively investigated for its role in cancer metabolism.[2] Targeting these transporters could disrupt the energy supply of cancer cells and overcome drug resistance.

Future Directions:

- Development of Selective **ANT4** Inhibitors: The design and synthesis of small molecules that specifically inhibit **ANT4** activity are crucial for exploring its therapeutic potential.
- Investigating ANT4 Expression in Testicular Germ Cell Tumors: Comprehensive analysis of ANT4 expression in different subtypes of testicular cancer is needed to validate it as a therapeutic target.
- Elucidating the Upstream Regulatory Mechanisms of **ANT4**: Understanding how **ANT4** expression is controlled during spermatogenesis could reveal novel targets for intervention.

Conclusion

ANT4 is a key player in testicular germ cell development and male fertility. Its specific expression profile and critical function in mitochondrial energy metabolism make it a compelling subject for further research. The information and protocols provided in this guide offer a solid foundation for scientists and researchers to delve deeper into the biology of **ANT4** and explore



its potential as a therapeutic target. The continued investigation of **ANT4** will undoubtedly provide valuable insights into the intricate processes of spermatogenesis and may pave the way for novel treatments for male infertility and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. The PI3K/AKT/mTOR interactive pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The essential role of adenine nucleotide translocase 4 on male reproductive function in mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. origene.com [origene.com]
- 7. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on ANT4 Expression in Testicular Germ Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192132#ant4-expression-in-testicular-germ-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com